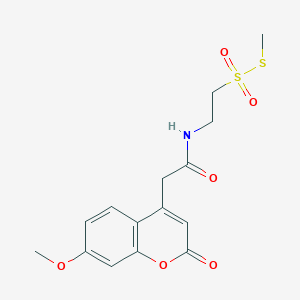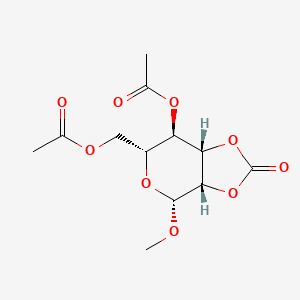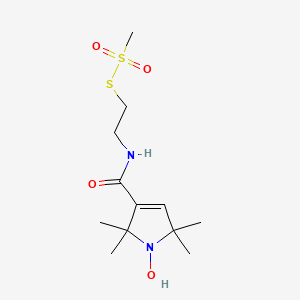
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride is an amino ketone metabolite of nicotine and a precursor to NNK . It has a molecular weight of 251.151 and a molecular formula of C10H16Cl2N2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H . This indicates the presence of a pyridine ring and a butanone group in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.153 . The calculated physicochemical properties include a molar refractivity of 65.58, a topological polar surface area (TPSA) of 41.99 Ų, and a logP of 1.48 . It is soluble in water .Applications De Recherche Scientifique
Tautomeric Preferences and Stability Analysis
Research into structurally related compounds, such as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, has highlighted the importance of tautomeric preferences in defining the stability and reactivity of complex molecules. Density Functional Theory (DFT) studies have shown that tautomeric preferences are influenced by the strength of intramolecular hydrogen bonds and the aromatic character of molecules. These studies provide a foundation for understanding how modifications, such as the introduction of a methylamino group at the butan-1-one moiety, can impact molecular stability and reactivity (Dobosz, Gawinecki, & Ośmiałowski, 2010).
Synthesis and Characterization of Related Compounds
Efforts in synthetic chemistry have led to the development of efficient processes for the preparation of complex molecules with potential pharmaceutical applications. For instance, the practical synthesis of highly functionalized building blocks for pharmaceutical research, such as (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, showcases advanced methodologies for creating molecules that could serve as analogs or derivatives of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride (Bish et al., 2010).
Luminescent Properties and Stimuli-Responsive Behavior
Studies on compounds with structural similarities have revealed their potential for applications in materials science, such as in the development of luminescent materials and sensors. For example, pyridyl substituted benzamides have been shown to exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, which could be of interest in designing new materials or sensors based on 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride derivatives (Srivastava et al., 2017).
Novel Catalytic and Synthetic Applications
In the realm of synthetic organic chemistry, the exploration of novel reactions and synthetic pathways is crucial. The development of new catalytic processes and the synthesis of isomeric compounds demonstrate the versatility of organic synthesis techniques. Such research provides insights into how the structure and functionality of molecules like 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride can be manipulated for various scientific and industrial purposes (Weis, Schweiger, & Fabian, 1998).
Safety and Hazards
This compound is classified as Acute toxicity - Oral, Category 3 and Skin sensitization, Category 1 . The hazard statements include H302 (Toxic if swallowed) and H317 (May cause an allergic skin reaction). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-(methylamino)-1-pyridin-3-ylbutan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQNPOXUAKSUPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696539 |
Source


|
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride | |
CAS RN |
66093-90-1 |
Source


|
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)




![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)
